

Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one, commonly known as **beta-Isopropyl-beta-propiolactone**. This compound belongs to the class of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-opening reactions. This document consolidates the available chemical and physical data, outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-lactone. Due to the limited availability of published data for this particular compound, some information is presented based on the well-established chemistry of analogous beta-lactones.

Chemical Identity and Properties

The IUPAC name for **beta-Isopropyl-beta-propiolactone** is 4-(1-methylethyl)oxetan-2-one.



Property	Value	Source
IUPAC Name	4-(1-methylethyl)oxetan-2-one	-
Common Name	beta-Isopropyl-beta- propiolactone	INVALID-LINK
CAS Number	10359-02-1	INVALID-LINK
Molecular Formula	C6H10O2	INVALID-LINK
Molecular Weight	114.14 g/mol	INVALID-LINK
Boiling Point	110-113 °C (at 10 Torr)	INVALID-LINK
Density (Predicted)	1.031 ± 0.06 g/cm ³	INVALID-LINK

Note: Experimental spectral data (NMR, IR, Mass Spectrometry) for 4-(1-methylethyl)oxetan-2-one are not readily available in public databases. However, characteristic spectral features would be expected based on its structure. For instance, the IR spectrum would likely show a strong carbonyl stretch for the strained lactone at a relatively high wavenumber (around 1820-1840 cm⁻¹). The ¹H NMR spectrum would feature signals corresponding to the isopropyl group and the protons on the oxetane ring.

Synthesis

A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2] cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this would involve the reaction of isobutyraldehyde with ketene.[1] Ketenes are highly reactive and are typically generated in situ for these reactions.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.

General Experimental Protocol

Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained personnel in a well-ventilated fume hood.



- Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas
 inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a
 solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is
 cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20
 °C and 0 °C.
- Ketene Generation: Ketene gas is generated in a separate apparatus, for example, by the
 pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a nonnucleophilic base like triethylamine.[2]
- Cycloaddition: The generated ketene gas is passed through the stirred solution of isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion of the reaction, any unreacted ketene is removed by purging the system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield pure 4-(1-methylethyl)oxetan-2-one.

Chemical Reactivity

The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are observed: attack at the carbonyl carbon and S_n2 attack at the β -carbon.

Nucleophilic Ring-Opening Reactions

Nucleophiles can attack either the electrophilic carbonyl carbon or the β -carbon of the lactone ring, leading to different products. The regioselectivity of the attack can be influenced by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.[3]

• Attack at the Carbonyl Carbon (Acyl Cleavage): "Hard" nucleophiles, such as primary and secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination reaction, resulting in ring opening to form β-hydroxy amides.[3]



• S_n2 Attack at the β-Carbon (Alkyl Cleavage): "Soft" nucleophiles, such as organocuprates (derived from Grignard reagents) or azide ions, typically favor an S_n2-type attack on the β-carbon, leading to inversion of stereochemistry at that center and the formation of a carboxylate.[3][4]

Caption: Regioselectivity of nucleophilic attack on beta-lactones.

Polymerization

Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. Cationic polymerization is particularly common for oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly(β -hydroxyisovalerate), would depend on the stereochemistry of the monomer and the polymerization conditions.

Applications in Research and Development

While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its structural motif suggests potential utility in several areas:

- Synthetic Intermediates: As a source of chiral β-hydroxy acids or other β-substituted carboxylic acid derivatives, which are common structural motifs in natural products and pharmaceuticals.
- Monomer for Biodegradable Polymers: Substituted poly(β-hydroxyalkanoates) are a class of biodegradable polymers.
- Drug Discovery: The oxetane ring is increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[6]

Conclusion

4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block. While specific experimental data for this compound is scarce, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of beta-lactones. The primary



synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic ring-opening reactions at either the carbonyl or the β -carbon. Further research into the specific properties and reactions of this compound could uncover novel applications in organic synthesis, polymer science, and medicinal chemistry.

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References

- 1. Ketene Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. radtech.org [radtech.org]
- 6. pubs.acs.org [pubs.acs.org]
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